4-Bromo-6-methoxy-1H-benzimidazole
Overview
Description
4-Bromo-6-methoxy-1H-benzimidazole is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to have a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Benzimidazole derivatives are known to have a broad range of chemical and biological properties , suggesting that they could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been extensively studied for their wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Cellular Effects
The presence of certain substituent groups in their structures can influence their bioactivity against cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-6-methoxy-1H-benzimidazole is not well-defined. Benzimidazole derivatives typically involve in the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate brominated and methoxylated aldehyde or ketone. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with 4-bromo-2-methoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution: 4-Amino-6-methoxy-1H-benzimidazole.
Oxidation: Quinone derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-Bromo-6-methoxy-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
4-Bromo-1H-benzimidazole: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Methoxy-1H-benzimidazole: Lacks the bromine atom, affecting its ability to participate in halogen-specific reactions.
4,6-Dibromo-1H-benzimidazole: Contains an additional bromine atom, increasing its reactivity in nucleophilic substitution reactions.
Uniqueness: 4-Bromo-6-methoxy-1H-benzimidazole is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-bromo-6-methoxy-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAESOAJUKHUHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360954-62-6 | |
Record name | 4-Bromo-6-methoxy-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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